molecular formula C20H21N3O4 B10879085 4-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)-N-phenylpiperazine-1-carboxamide

4-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)-N-phenylpiperazine-1-carboxamide

Cat. No.: B10879085
M. Wt: 367.4 g/mol
InChI Key: GKZDWNLWHXUGOR-UHFFFAOYSA-N
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Description

4-(2,3-DIHYDRO-1,4-BENZODIOXIN-2-YLCARBONYL)-N-PHENYLTETRAHYDRO-1(2H)-PYRAZINECARBOXAMIDE is a complex organic compound that features a benzodioxin ring fused with a pyrazinecarboxamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,3-DIHYDRO-1,4-BENZODIOXIN-2-YLCARBONYL)-N-PHENYLTETRAHYDRO-1(2H)-PYRAZINECARBOXAMIDE typically involves multiple steps, starting with the formation of the benzodioxin ring. This can be achieved through the cyclization of catechol derivatives with ethylene glycol under acidic conditions. The resulting benzodioxin intermediate is then subjected to acylation reactions to introduce the carbonyl group.

Subsequent steps involve the formation of the pyrazinecarboxamide moiety. This can be accomplished through the condensation of appropriate amines with pyrazine derivatives under controlled temperature and pH conditions. The final product is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-(2,3-DIHYDRO-1,4-BENZODIOXIN-2-YLCARBONYL)-N-PHENYLTETRAHYDRO-1(2H)-PYRAZINECARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The benzodioxin ring can be oxidized to form quinone derivatives.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzodioxin ring can yield quinone derivatives, while reduction of the carbonyl group can produce alcohol derivatives.

Scientific Research Applications

4-(2,3-DIHYDRO-1,4-BENZODIOXIN-2-YLCARBONYL)-N-PHENYLTETRAHYDRO-1(2H)-PYRAZINECARBOXAMIDE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-(2,3-DIHYDRO-1,4-BENZODIOXIN-2-YLCARBONYL)-N-PHENYLTETRAHYDRO-1(2H)-PYRAZINECARBOXAMIDE involves its interaction with specific molecular targets and pathways. The benzodioxin ring can interact with enzymes and receptors, modulating their activity. The pyrazinecarboxamide moiety can form hydrogen bonds and other interactions with biological molecules, influencing their function. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    1,4-Benzodioxin, 2,3-dihydro-: A simpler compound with a similar benzodioxin ring structure.

    4-(2,3-Dihydro-1,4-benzodioxin-2-ylcarbonyl)-1-methylpiperazin-1-ium: A related compound with a piperazine moiety.

    ({4-[(2,3-Dihydro-1,4-benzodioxin-2-ylcarbonyl)amino]phenyl}sulfonyl)(4,6-dimethyl-2-pyrimidinyl): A compound with a similar benzodioxin ring and additional functional groups.

Uniqueness

4-(2,3-DIHYDRO-1,4-BENZODIOXIN-2-YLCARBONYL)-N-PHENYLTETRAHYDRO-1(2H)-PYRAZINECARBOXAMIDE is unique due to its combination of a benzodioxin ring and a pyrazinecarboxamide moiety This unique structure imparts specific chemical and biological properties that are not found in simpler or related compounds

Properties

Molecular Formula

C20H21N3O4

Molecular Weight

367.4 g/mol

IUPAC Name

4-(2,3-dihydro-1,4-benzodioxine-3-carbonyl)-N-phenylpiperazine-1-carboxamide

InChI

InChI=1S/C20H21N3O4/c24-19(18-14-26-16-8-4-5-9-17(16)27-18)22-10-12-23(13-11-22)20(25)21-15-6-2-1-3-7-15/h1-9,18H,10-14H2,(H,21,25)

InChI Key

GKZDWNLWHXUGOR-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C(=O)C2COC3=CC=CC=C3O2)C(=O)NC4=CC=CC=C4

Origin of Product

United States

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